molecular formula C15H15N3O3 B14242306 N-Benzyl-N'-[(2-nitrophenyl)methyl]urea CAS No. 188911-50-4

N-Benzyl-N'-[(2-nitrophenyl)methyl]urea

Cat. No.: B14242306
CAS No.: 188911-50-4
M. Wt: 285.30 g/mol
InChI Key: IAZPBCJVNLDDIU-UHFFFAOYSA-N
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Description

N-Benzyl-N’-[(2-nitrophenyl)methyl]urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and research applications. The structure of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea consists of a benzyl group attached to one nitrogen atom and a 2-nitrophenylmethyl group attached to the other nitrogen atom of the urea moiety.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N’-[(2-nitrophenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of N-Benzyl-N’-[(2-aminophenyl)methyl]urea.

    Substitution: Formation of various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-Benzyl-N’-[(2-nitrophenyl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N’-[(2-aminophenyl)methyl]urea: Similar structure but with an amino group instead of a nitro group.

    N-Benzyl-N’-[(2-methylphenyl)methyl]urea: Similar structure but with a methyl group instead of a nitro group.

    N-Benzyl-N’-[(2-chlorophenyl)methyl]urea: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-Benzyl-N’-[(2-nitrophenyl)methyl]urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. The nitro group can undergo various transformations, making this compound versatile for different applications in research and industry.

Properties

CAS No.

188911-50-4

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-benzyl-3-[(2-nitrophenyl)methyl]urea

InChI

InChI=1S/C15H15N3O3/c19-15(16-10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-14(13)18(20)21/h1-9H,10-11H2,(H2,16,17,19)

InChI Key

IAZPBCJVNLDDIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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